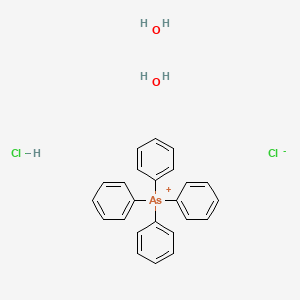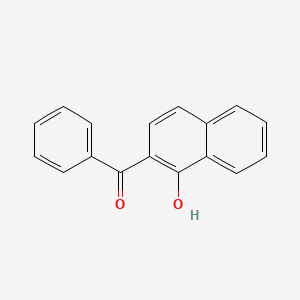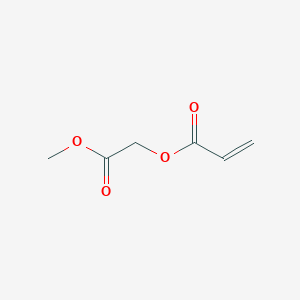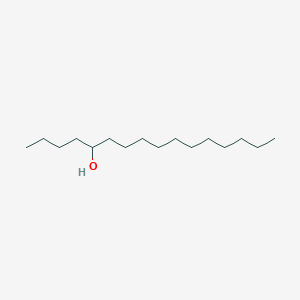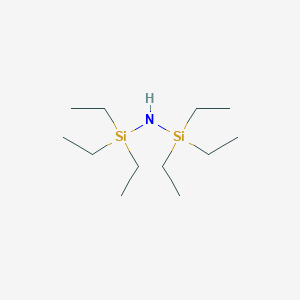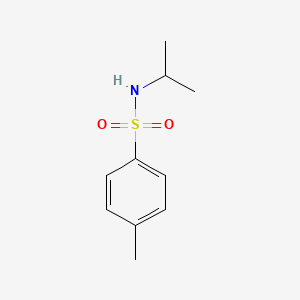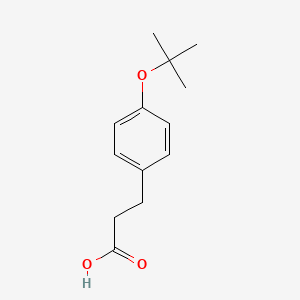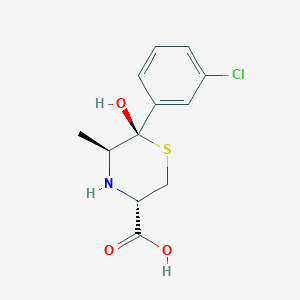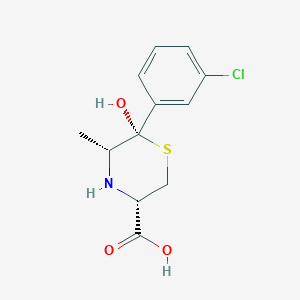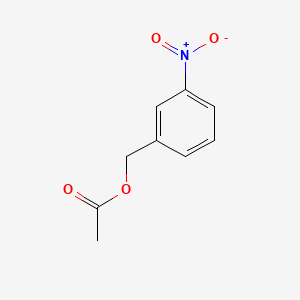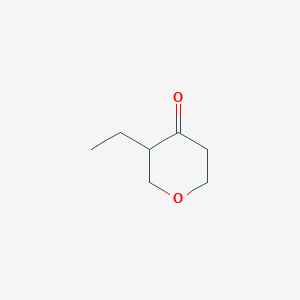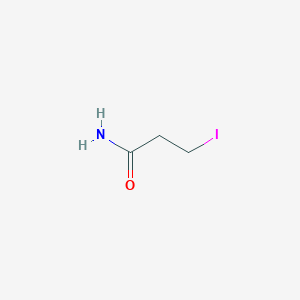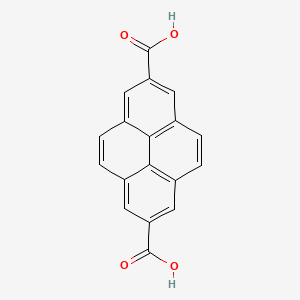![molecular formula C12H12N4 B3188436 3-[(3-Aminophenyl)diazenyl]aniline CAS No. 21371-44-8](/img/structure/B3188436.png)
3-[(3-Aminophenyl)diazenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Aminophenyl)diazenyl]aniline, also known as 4,4’-Diaminoazobenzene, is an aromatic azo compound. It is characterized by the presence of two amino groups attached to benzene rings, which are linked by an azo group (-N=N-). This compound is known for its vibrant color and is commonly used in dyeing processes.
准备方法
Synthetic Routes and Reaction Conditions
3-[(3-Aminophenyl)diazenyl]aniline can be synthesized through the diazotization of 3-nitroaniline followed by reduction. The process involves the following steps:
Diazotization: 3-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with aniline in an alkaline medium to form the azo compound.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions
3-[(3-Aminophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The azo group can be reduced to hydrazo (-NH-NH-) or amine groups using reducing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) can be used as oxidizing agents.
Reduction: Iron powder and hydrochloric acid, or sodium dithionite (Na2S2O4), are commonly used reducing agents.
Substitution: Sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydrazo or amine derivatives.
Substitution: Formation of substituted aromatic compounds with functional groups like nitro, sulfonic acid, or halogens.
科学研究应用
3-[(3-Aminophenyl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and as a cross-linking agent in epoxy resins.
作用机制
The mechanism of action of 3-[(3-Aminophenyl)diazenyl]aniline involves its interaction with molecular targets through its azo and amino groups. The compound can form hydrogen bonds and undergo π-π interactions with aromatic residues in proteins, affecting their function. The azo group can also undergo redox reactions, influencing cellular redox states and signaling pathways.
相似化合物的比较
Similar Compounds
4,4’-Diaminoazobenzene: Similar structure but with amino groups in the para position.
3,3’-Diaminoazobenzene: Similar structure but with amino groups in the meta position.
4-Aminoazobenzene: Contains only one amino group.
Uniqueness
3-[(3-Aminophenyl)diazenyl]aniline is unique due to the specific positioning of its amino groups, which influences its reactivity and interaction with other molecules. This positioning allows for distinct applications in dye synthesis and biological assays compared to its analogs.
属性
CAS 编号 |
21371-44-8 |
|---|---|
分子式 |
C12H12N4 |
分子量 |
212.25 g/mol |
IUPAC 名称 |
3-[(3-aminophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H12N4/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2 |
InChI 键 |
WNXAHYZTHTXSLW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)N)N |
规范 SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



